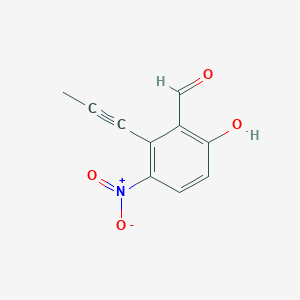
3-Ethynylpenta-1,4-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylpenta-1,4-diyne is an organic compound belonging to the class of alkynes It is characterized by the presence of two triple bonds and one ethynyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylpenta-1,4-diyne can be achieved through several methods. One common approach involves the reaction of propargyl bromide with sodium acetylide, followed by further reactions to introduce the ethynyl group. Another method includes the use of copper (I) bromide and propargyl tosylate, which allows for a more efficient synthesis with fewer by-products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of flash vacuum pyrolysis starting from 3-ethynylcycloprop-1-ene at high temperatures (around 550°C) is one such method. This process yields the desired compound along with some side products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynylpenta-1,4-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Ethynylpenta-1,4-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Ethynylpenta-1,4-diyne exerts its effects involves the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound can induce DNA damage through the formation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-3-ethynylpenta-1,4-diyne
- 3,3-Diethynylpenta-1,4-diyne
- 1-Phenylethanamine
Uniqueness
3-Ethynylpenta-1,4-diyne is unique due to its specific arrangement of triple bonds and the presence of an ethynyl group.
Eigenschaften
| 155204-50-5 | |
Molekularformel |
C7H4 |
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
3-ethynylpenta-1,4-diyne |
InChI |
InChI=1S/C7H4/c1-4-7(5-2)6-3/h1-3,7H |
InChI-Schlüssel |
BIGDOUUFKONCKO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
